molecular formula C9H5NO4 B6285368 4-ethynyl-3-nitrobenzoic acid CAS No. 1260851-19-1

4-ethynyl-3-nitrobenzoic acid

Cat. No. B6285368
CAS RN: 1260851-19-1
M. Wt: 191.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-3-nitrobenzoic acid (4-ENBA) is a synthetic chemical compound belonging to the class of nitrobenzoic acids and is used in a variety of scientific research applications. It is composed of a nitro group and a carboxylic acid group attached to the ethynyl group, making it a very versatile compound with a wide range of applications. 4-ENBA is used in a variety of laboratory experiments, including studies on the biochemical and physiological effects of the compound, as well as its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 4-ethynyl-3-nitrobenzoic acid is not well understood. However, it is believed that the nitro group of the compound interacts with the carboxylic acid group, resulting in the formation of a nitroalkene. This nitroalkene then reacts with the ethynyl group, resulting in the formation of a nitroalkene-ethynyl adduct. This adduct then undergoes further reactions, resulting in the formation of a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may act as an antioxidant, as well as an anti-inflammatory agent. Additionally, this compound may have anti-cancer properties, as well as anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethynyl-3-nitrobenzoic acid in laboratory experiments include its low cost, its availability in a variety of forms, and its versatility. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments, including its potential toxicity and its potential to react with other compounds.

Future Directions

The potential future directions for research on 4-ethynyl-3-nitrobenzoic acid include further studies on its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further studies on the mechanism of action of this compound, as well as its potential toxicity, are needed. Furthermore, further studies on the synthesis of new drugs using this compound, as well as its potential use in the pharmacology of drugs, are needed. Finally, further studies on the metabolism of drugs using this compound, as well as its potential use in the pharmacokinetics of drugs, are needed.

Synthesis Methods

4-ethynyl-3-nitrobenzoic acid can be synthesized through a variety of methods. One method involves the reaction of ethynyl bromide with nitrobenzene, followed by the addition of sodium hydroxide. Another method involves the reaction of ethynyl bromide with nitrobenzene, followed by the addition of hydrochloric acid. Additionally, this compound can be synthesized from the reaction of ethynyl bromide with aniline and nitric acid.

Scientific Research Applications

4-ethynyl-3-nitrobenzoic acid is used in a variety of scientific research applications, including drug discovery and development, as well as studies on the biochemical and physiological effects of the compound. It is also used in studies on the metabolism of drugs, as well as in studies on the pharmacokinetics of drugs. Additionally, this compound has been used in studies on the synthesis of new drugs, as well as in studies on the pharmacology of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-ethynyl-3-nitrobenzoic acid can be achieved through a multi-step process involving the introduction of the ethynyl and nitro functional groups onto a benzene ring.", "Starting Materials": [ "Benzene", "Acetic anhydride", "Sulfuric acid", "Sodium nitrate", "Copper(I) bromide", "Sodium ethynide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Nitration of benzene using a mixture of sulfuric and nitric acid to yield 3-nitrobenzene", "Acetylation of 3-nitrobenzene using acetic anhydride and sulfuric acid to yield 3-nitroacetophenone", "Conversion of 3-nitroacetophenone to 3-aminoacetophenone using sodium nitrite and hydrochloric acid", "Preparation of the ethynyl group by reacting copper(I) bromide with sodium ethynide in ethanol to yield copper acetylide", "Addition of the ethynyl group to 3-aminoacetophenone using copper acetylide in the presence of sodium hydroxide to yield 4-ethynyl-3-nitrostyrene", "Oxidation of 4-ethynyl-3-nitrostyrene using sodium bicarbonate and hydrogen peroxide to yield 4-ethynyl-3-nitrobenzoic acid" ] }

CAS RN

1260851-19-1

Molecular Formula

C9H5NO4

Molecular Weight

191.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.